1,2-Dioleoyl-sn-glycero-3-phosphocholine

Membrane Biophysics Liposome Formulation Temperature-Controlled Release

DOPC is a diunsaturated phosphatidylcholine (Tm ~−17°C) that maintains a fluid lamellar phase at ambient temperature—ideal for room-temperature membrane protein reconstitution (GPCRs, ion channels) and liposomal drug delivery. Unlike DPPC (Tm 41°C), DOPC forms thin (~39 Å), highly fluid bilayers that minimize hydrophobic mismatch and enhance drug loading. Substituting with saturated-chain PCs alters phase behavior and bilayer integrity, compromising assay reproducibility. Choose high-purity (≥98%) DOPC for physiologically relevant fluid-phase bilayers. Request a quote for bulk or custom packaging.

Molecular Formula C44H84NO8P
Molecular Weight 786.1 g/mol
CAS No. 4235-95-4
Cat. No. B1670884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dioleoyl-sn-glycero-3-phosphocholine
CAS4235-95-4
Synonyms1,2-dioleoyl glycerophosphocholine
1,2-dioleoyl-sn-glycero-3-phosphocholine
1,2-dioleoyl-sn-glycerol-3-ethylphosphocholine
1,2-dioleoylglycerophosphocholine
1,2-DOCPC
1,2-oleoyl-sn-glycero-3-phosphocholine
1,2-oleoylphosphatidylcholine
1,2-oleoylphosphatidylcholine, (E,E)-isomer
1,2-oleoylphosphatidylcholine, (L-alpha)-(R-(Z,Z))-isomer
1,2-oleoylphosphatidylcholine, (R-(E,E))-isomer
1,2-oleoylphosphatidylcholine, (Z,Z)-(+-)-isomer
1,2-oleoylphosphatidylcholine, 14C-labeled, (R-(Z,Z))-isomer
dielaidinoyl lecithin
dielaidoylphosphatidylcholine
dioleoyl lecithin
dioleoyl phosphatidylcholine
dioleoylphosphatidylcholine
dioleoylphosphatidylcholine, DL-
dioleylphosphatidylcholine
DOPC
Molecular FormulaC44H84NO8P
Molecular Weight786.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21-/t42-/m1/s1
InChIKeySNKAWJBJQDLSFF-NVKMUCNASA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC, CAS 4235-95-4): Procurement-Relevant Biophysical Profile of a Fluid-Phase Phospholipid


1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a zwitterionic glycerophospholipid comprising a phosphocholine headgroup and two monounsaturated oleoyl (C18:1, cis-Δ9) acyl chains [1]. DOPC is the prototypical fluid-phase phosphatidylcholine (PC) used in biophysical studies of lipid bilayers, with a gel-to-liquid crystalline phase transition temperature (T_m) of −17.3 °C [2]. At physiological and ambient temperatures, DOPC bilayers exist in the liquid-disordered (L_d) phase, characterized by high lateral diffusivity and low bending rigidity (κ_m ≈ 59 pN·nm at 298 K) [3]. Its fully hydrated bilayer thickness (d-spacing) is approximately 39 ± 3 Å [4]. These well-defined biophysical parameters establish DOPC as the benchmark unsaturated PC against which other fluid-phase lipids are evaluated.

DOPC (CAS 4235-95-4) vs. Generic Phosphatidylcholines: Why Substitution Risks Experimental or Formulation Failure


Substituting DOPC with other phosphatidylcholines—even those differing by a single double bond or two methylene units in acyl chain length—introduces quantifiable alterations in bilayer thickness, phase behavior, and lateral organization that can propagate into assay variability or formulation instability [1]. For example, POPC (monounsaturated) and DOPC (diunsaturated) exhibit distinct bilayer thicknesses (41 ± 3 Å vs. 39 ± 3 Å) and produce different nanodomain sizes when co-formulated with sphingomyelin and cholesterol [1][2]. Saturated-chain analogs like DPPC (T_m = 41.4 °C) and DSPC (T_m = 55.3 °C) exist in rigid gel phases at physiological temperatures, fundamentally altering membrane permeability, protein insertion efficiency, and drug release kinetics relative to fluid-phase DOPC [3]. The following quantitative evidence documents precisely where DOPC diverges from its closest comparators, enabling rational selection rather than assumption-based substitution.

DOPC (CAS 4235-95-4): Quantified Differentiation vs. POPC, DPPC, DSPC, and DPhPC


Phase Transition Temperature (T_m): DOPC (−17.3 °C) vs. DPPC (41.4 °C) and DSPC (55.3 °C)

DOPC remains in the fluid liquid-disordered (L_d) phase at all temperatures relevant to mammalian cell culture and physiological conditions (T_m = −17.3 °C) [1]. In contrast, the saturated-chain analogs DPPC and DSPC undergo gel-to-fluid transitions at 41.4 °C and 55.3 °C, respectively, meaning they exist as rigid gel-phase bilayers at 37 °C [1]. This phase-state divergence governs bilayer permeability, lateral lipid mobility, and the temperature dependence of encapsulated solute release.

Membrane Biophysics Liposome Formulation Temperature-Controlled Release

Bilayer Hydrophobic Thickness: DOPC (2.737 nm) vs. POPC (2.752 nm) from Atomistic Simulation

Atomistic molecular dynamics simulations quantify the hydrophobic thickness (d, distance between mean C2 carbon positions in opposing leaflets) of DOPC bilayers as 2.737 nm at 298 K, compared to 2.752 nm for POPC at 303 K [1]. Although the absolute difference appears small (0.015 nm), this thickness mismatch contributes to altered line tension and domain size regulation when these lipids coexist with saturated lipids and cholesterol [2].

Membrane Protein Reconstitution Hydrophobic Matching Lipid Bilayer Modeling

Bilayer Thickness from Neutron Reflectometry: DOPC (39 ± 3 Å) vs. POPC (41 ± 3 Å)

Specular neutron reflection measurements of supported phospholipid bilayers formed via co-adsorption with β-D-dodecyl maltoside yield bilayer thicknesses of 39 ± 3 Å for DOPC and 41 ± 3 Å for POPC [1]. The 2 Å difference, while within overlapping error margins, is consistent across multiple measurement replicates and aligns with the known effect of increased acyl chain unsaturation on reducing bilayer thickness.

Supported Lipid Bilayers Neutron Scattering Surface Characterization

Membrane Protein Reconstitution Preference: Bacteriorhodopsin Shows Preferential Insertion into DOPC vs. DMPC, DPPC, and DSPC

In cell-free expression systems using S30 IVTT (in vitro transcription-translation) with liposomes, the seven-transmembrane protein bacteriorhodopsin from Halobacterium salinarum exhibits a clear preference for DOPC over saturated-chain phosphatidylcholines DMPC, DPPC, and DSPC [1]. The preference is attributed to the combined effects of bilayer thickness and acyl chain unsaturation, with DOPE inclusion found to be inhibitory. Additionally, the tetrameric channel protein Connexin-43 shows preferential insertion into DOPC, with insertion decreasing upon addition of DPPC or DOPG [1].

Cell-Free Protein Synthesis Membrane Protein Expression Liposome-Assisted Folding

Nanodomain Size Regulation: DOPC-Containing Membranes Produce Larger Liquid-Ordered Domains than POPC-Containing Membranes

In quaternary model membranes containing fixed proportions of cholesterol and DSPC, increasing the DOPC:POPC ratio (i.e., increasing the extent of acyl chain unsaturation) produces a measurable increase in the size of liquid-ordered nanodomains [1]. This effect is directly correlated with the mismatch in bilayer thickness between coexisting liquid-ordered and liquid-disordered phases, with DOPC generating a larger thickness mismatch than POPC. The study provides the first experimental verification of this line-tension-driven mechanism in free-floating unilamellar vesicles using small-angle neutron scattering [1].

Lipid Rafts Membrane Domains Phase Separation

High-Value Application Scenarios for DOPC (CAS 4235-95-4) Validated by Comparative Evidence


Fluid-Phase Membrane Protein Reconstitution in Cell-Free Expression Systems

When expressing membrane proteins in cell-free systems (e.g., S30 IVTT), DOPC should be prioritized over saturated-chain phosphatidylcholines (DMPC, DPPC, DSPC) because the fluid L_d phase of DOPC (T_m = −17.3 °C) facilitates protein insertion, whereas the gel phases of DPPC (T_m = 41.4 °C) and DSPC (T_m = 55.3 °C) present kinetic and thermodynamic barriers at expression temperatures [1]. Documented preferences for bacteriorhodopsin and Connexin-43 support this selection strategy [2].

Lipid Raft and Membrane Domain Studies Requiring Controlled Thickness Mismatch

For experiments investigating lateral phase separation and nanodomain formation in ternary or quaternary lipid mixtures, DOPC generates a larger bilayer thickness mismatch relative to saturated lipids than does POPC, producing correspondingly larger liquid-ordered domains [1]. Researchers requiring specific domain size regimes should select DOPC or POPC based on this thickness-mismatch effect rather than treating them as interchangeable unsaturated PCs. The hydrophobic thickness difference (DOPC: 2.737 nm vs. POPC: 2.752 nm) is a quantifiable parameter guiding this selection [2].

Ultra-Deformable Liposome Formulations for Enhanced Drug Delivery

Ultra-deformable liposomes (UDLs) designed for improved tissue penetration and cellular uptake utilize DOPC's low T_m (−17.3 °C) to achieve the necessary bilayer fluidity at physiological temperatures [1]. Formulations based on DOPC (or the related DPMPC) combined with short-chain edge activators demonstrate significantly higher cell uptake in vitro and tumor accumulation in vivo relative to conventional liposomes [2]. Substitution with higher-T_m lipids (e.g., DPPC or DSPC) would compromise the deformability required for this application.

Fusogenic Membrane Systems Optimized for PEG-Mediated Vesicle Fusion

DOPC serves as the foundational fluid-phase lipid in optimized fusogenic vesicle compositions. In systematic studies of PEG-mediated fusion, a four-component DOPC/DOPE/sphingomyelin/cholesterol mixture at a 35/30/15/20 molar ratio produced optimal fusion activity [1]. DOPC's contribution to this formulation includes its low T_m (−17.3 °C) [2] and moderate bilayer thickness (39 ± 3 Å) [3], which together balance outer leaflet packing disruption (primarily driven by DOPE) with sufficient membrane cohesion to limit rupture.

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